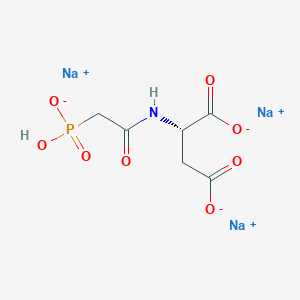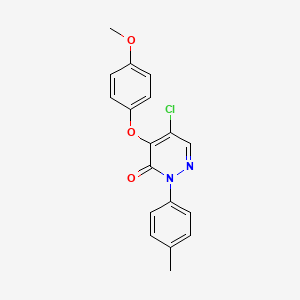
5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone (5-Cl-MPPMP) is a synthetic compound with a wide range of applications in the field of scientific research. It has been studied for its biochemical and physiological effects, as well as its potential for use in various lab experiments.
Wissenschaftliche Forschungsanwendungen
Overview
The chemical compound 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone is of significant interest in scientific research due to its potential applications in various fields. Although direct studies on this specific compound are scarce, insights can be derived from research on structurally related compounds and their biological activities, such as chlorogenic acids, pyridazinone derivatives, and other phenolic compounds. These substances share common structural features or functional groups, allowing for extrapolation of potential applications.
Potential Therapeutic Applications
Research on chlorogenic acids, a group of phenolic compounds similar in structure to the compound , indicates a wide range of therapeutic applications. Chlorogenic acids have been noted for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties suggest that 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone could have applications in treating metabolic syndrome and associated disorders, including cardiovascular diseases and diabetes (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial and Antioxidant Properties
The antimicrobial activity of chlorogenic acid against a wide range of organisms suggests that derivatives like 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone might also possess similar properties, making them potential candidates for the development of new antimicrobial agents. Additionally, the antioxidant activity of chlorogenic acid, especially against lipid oxidation, highlights the potential of this compound in food preservation and the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
COX-2 Inhibition for Anti-inflammatory Purposes
The pyridazinone scaffold, as seen in ABT-963, a vicinally disubstituted pyridazinone acting as a potent and selective COX-2 inhibitor, suggests that 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone could potentially exhibit anti-inflammatory properties. This application is particularly relevant in the treatment of arthritis and pain management, highlighting the compound's significance in pharmaceutical research (Asif, 2016).
Environmental Remediation
Research on redox mediators and the treatment of organic pollutants with oxidoreductive enzymes points towards the environmental applications of phenolic compounds. Given the structural similarities, 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone may also find use in environmental science, particularly in the remediation of polluted water through the degradation of synthetic dyes and other organic pollutants. This suggests a role in reducing environmental pollution and safeguarding aquatic ecosystems (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCQCCQZOQVQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)
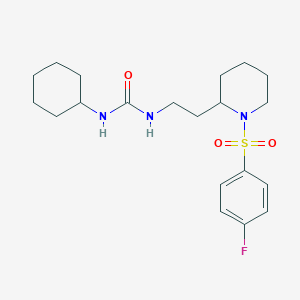
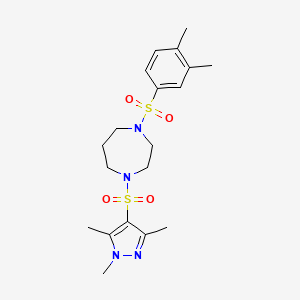
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)
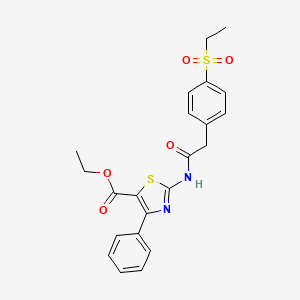
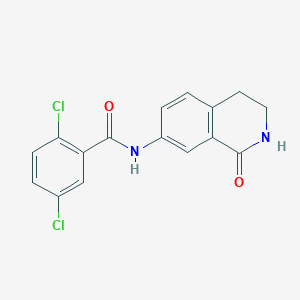
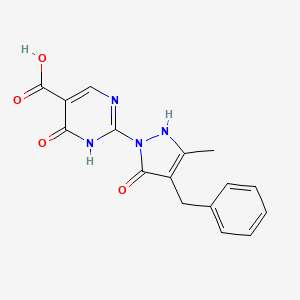
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
